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Compound of Interest

Compound Name: Sodium tartrate dihydrate

Cat. No.: B152809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of sodium
tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), a compound of interest in pharmaceuticals and as a

standard in analytical chemistry. This document summarizes key crystallographic data, outlines

the experimental protocols for its determination, and visualizes the structural and procedural

relationships.

Crystal and Molecular Structure
Sodium D-tartrate dihydrate crystallizes in the orthorhombic space group P2₁2₁2₁, with four

formula units per unit cell.[1][2] The crystal structure is characterized by a complex three-

dimensional network of sodium-oxygen coordination and hydrogen bonds involving the tartrate

anions and water molecules.

The Tartrate Anion
The tartrate anion consists of two planar halves, each comprising a carboxyl group, a

tetrahedral carbon, and a hydroxyl oxygen atom.[1][2] A notable feature of the tartrate ion's

conformation in the solid state is that the four carbon atoms lie in a single plane.[1][2] The two

halves of the tartrate ion, however, are not crystallographically identical, leading to slight

variations in corresponding bond lengths and angles.[1][2]
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The sodium ions are key to the crystal's structure, each being coordinated by oxygen atoms

from both the tartrate anions and the water molecules. One sodium atom, Na(1), is surrounded

by two water oxygen atoms and four oxygen atoms from two different tartrate molecules. The

other sodium atom, Na(2), is coordinated by five oxygen atoms from three distinct tartrate

molecules.[1] The majority of the Na-O distances average around 2.38 Å, which is in good

agreement with the sum of the ionic radii of Na⁺ and O²⁻.[1]

Hydrogen Bonding
The molecules in the crystal are held together by a network of intermolecular hydrogen bonds,

primarily facilitated by the water molecules.[1] This extensive hydrogen bonding network

contributes significantly to the stability of the crystal lattice.

Quantitative Crystallographic Data
The following tables summarize the key quantitative data on the molecular geometry of sodium
tartrate dihydrate, as determined by X-ray crystallography.

Crystal Data
Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a 11.460 Å

b 14.670 Å

c 4.954 Å

Z 4

Data sourced from Ambady & Kartha (1968).[1][2]
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Bond Distance (Å)

C(1)-C(2) 1.54

C(2)-C(3) 1.55

C(3)-C(4) 1.54

C(1)-O(1) 1.26

C(1)-O(2) 1.27

C(4)-O(5) 1.27

C(4)-O(6) 1.26

C(2)-O(3) 1.43

C(3)-O(4) 1.43

Na(1)-O(2) 2.36

Na(1)-O(3) 2.36

Na(1)-O(6) 2.40

Na(1)-O(7) 2.36

Na(1)-O(8) 2.40

Na(2)-O(1) 2.45

Na(2)-O(4) 2.33

Na(2)-O(5) 2.36

Na(2)-O(6) 2.99

Na(2)-O(8) 2.35

Note: Atom numbering is based on the original crystallographic study. Data represents a

selection of key distances and is based on the work of Ambady & Kartha (1968).[1]

Selected Interatomic Angles (°)
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Angle Value (°)

O(1)-C(1)-O(2) 124.5

O(5)-C(4)-O(6) 124.1

O(1)-C(1)-C(2) 118.0

O(2)-C(1)-C(2) 117.5

O(5)-C(4)-C(3) 118.2

O(6)-C(4)-C(3) 117.7

C(1)-C(2)-C(3) 111.2

C(2)-C(3)-C(4) 110.8

O(3)-C(2)-C(1) 110.1

O(3)-C(2)-C(3) 110.9

O(4)-C(3)-C(2) 111.3

O(4)-C(3)-C(4) 109.8

Note: Atom numbering is based on the original crystallographic study. Data represents a

selection of key angles and is based on the work of Ambady & Kartha (1968).[1]

Experimental Protocols
The determination of the molecular geometry of sodium tartrate dihydrate is primarily

achieved through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Methodology
Crystal Growth and Selection: High-quality single crystals of sodium tartrate dihydrate are

grown from an aqueous solution by slow evaporation. A suitable crystal, typically with

dimensions in the range of 0.1-0.5 mm, is selected under a microscope.

Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop or a

glass fiber with a suitable adhesive.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://journals.iucr.org/paper?a06301
https://www.benchchem.com/product/b152809?utm_src=pdf-body
https://www.benchchem.com/product/b152809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic

X-ray beam is directed at the crystal, which is then rotated. The diffracted X-rays are

recorded by a detector. The data collection involves measuring the intensities and positions

of a large number of reflections.

Data Processing: The collected raw data is processed to correct for experimental factors

such as background noise, absorption, and Lorentz-polarization effects. The intensities are

integrated to produce a list of unique reflections with their corresponding Miller indices (h, k,

l) and intensities.

Structure Solution: The processed data is used to solve the crystal structure. For sodium
tartrate dihydrate, the positions of the sodium atoms were initially determined from a 3-D

sharpened Patterson map.[1] These positions are then used to calculate initial phases for the

structure factors.

Structure Refinement: An electron density map is calculated from the structure factors. The

positions of the remaining non-hydrogen atoms are identified from this map. The atomic

positions and thermal parameters are then refined using least-squares methods to achieve

the best fit between the observed and calculated structure factors. The refinement is

monitored by the R-factor, which should converge to a low value (e.g., 0.035 for the reported

structure).[1]

Visualizations
Logical Workflow for Molecular Geometry Determination
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Caption: Experimental workflow for determining molecular geometry.
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Simplified Representation of the Tartrate Anion and
Sodium Coordination
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Caption: Simplified coordination environment of sodium ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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